molecular formula C11H10ClNO3 B13711687 5-Chloro-2-(2-oxopyrrolidin-1-YL)benzoic acid

5-Chloro-2-(2-oxopyrrolidin-1-YL)benzoic acid

Cat. No.: B13711687
M. Wt: 239.65 g/mol
InChI Key: QAZFNHSEJGJATJ-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid is a benzoic acid derivative featuring a 5-chloro substituent on the aromatic ring and a 2-oxopyrrolidin-1-yl group at the ortho position. This structure combines a carboxylic acid moiety with a pyrrolidone ring, imparting unique physicochemical and biological properties.

Properties

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

5-chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid

InChI

InChI=1S/C11H10ClNO3/c12-7-3-4-9(8(6-7)11(15)16)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,15,16)

InChI Key

QAZFNHSEJGJATJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2-oxo-1-pyrrolidinyl)benzoic Acid typically involves the following steps:

    Formation of the Pyrrolidinyl Group: The pyrrolidinyl group can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Attachment to Benzoic Acid: The pyrrolidinyl group is then attached to the benzoic acid core through a series of reactions, often involving chlorination and subsequent substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(2-oxo-1-pyrrolidinyl)benzoic Acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acid derivatives.

Scientific Research Applications

5-Chloro-2-(2-oxo-1-pyrrolidinyl)benzoic Acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-oxo-1-pyrrolidinyl)benzoic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 5-Chloro-2-(2-oxopyrrolidin-1-yl)benzoic Acid and Analogues

Compound Name Key Structural Differences Biological Activity Key Features
5-Chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid 2-Oxopyrrolidin-1-yl substituent Not explicitly reported in evidence; inferred potential for CNS or enzyme modulation. Enhanced solubility due to pyrrolidone ring; synthetic precursor for drug design .
5-Chloro-2-(1H-pyrrol-1-yl)benzoic acid Pyrrol-1-yl substituent (non-oxidized) No activity data provided; used as an intermediate in multicomponent reactions. Lacks the lactam (oxo) group, reducing polarity and hydrogen-bonding capacity .
5-Chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid Methoxy group at position 2; pyrrol-1-yl at position 4 No activity data provided; structural diversity for combinatorial chemistry. Methoxy group increases steric bulk and alters electronic distribution .
2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid 2-Oxoimidazolidin-1-yl substituent (5-membered lactam) Not reported; imidazolidinone may enhance metabolic stability. Smaller lactam ring compared to pyrrolidone; potential for altered target binding .
5-Chloro-2-(sulfamoyl)benzoic acid derivatives Sulfamoyl group at position 2 Picomolar agonist activity (EC₅₀ = 5.06 × 10⁻³ nM) for LPA₂ receptor. Sulfamoyl group enhances receptor affinity and specificity .

Pharmacological and Physicochemical Properties

  • Bioavailability :
    • The lactam ring in 5-chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid enhances water solubility, critical for oral absorption, whereas sulfamoyl derivatives () prioritize target specificity over solubility .
  • Receptor Interactions: Sulfamoyl analogues exhibit subnanomolar agonist activity at LPA₂ receptors due to strong hydrogen bonding and hydrophobic interactions, a feature absent in the oxopyrrolidin variant .

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